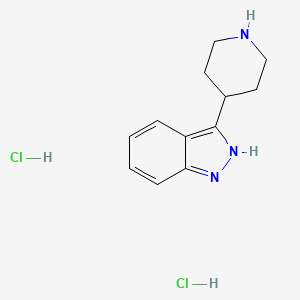
3-(Piperidin-4-yl)-1H-indazole dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Piperidin-4-yl)-1H-indazole dihydrochloride is a chemical compound that features a piperidine ring attached to an indazole core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both the piperidine and indazole moieties suggests that it may interact with various biological targets, making it a candidate for drug development and other scientific research applications.
Applications De Recherche Scientifique
3-(Piperidin-4-yl)-1H-indazole dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include 3-(piperidin-4-yl)-1h-indazole dihydrochloride, have been found to bind with high affinity to multiple receptors . Similarly, piperidine derivatives, another component of the compound, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that results in these biological activities.
Biochemical Pathways
It is known that indole derivatives, which include this compound, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that the compound may affect multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
It is known that piperidine derivatives, which include this compound, are among the most important synthetic fragments for designing drugs . This suggests that the compound may have favorable pharmacokinetic properties.
Result of Action
It is known that indole derivatives, which include this compound, possess various biological activities . This suggests that the compound may have various molecular and cellular effects.
Action Environment
It is known that piperidine derivatives, which include this compound, are among the most important synthetic fragments for designing drugs . This suggests that the compound may be designed to be stable and effective in various environments.
Analyse Biochimique
Biochemical Properties
It is known that piperidine derivatives, which include 3-(Piperidin-4-yl)-1H-indazole dihydrochloride, can interact with various enzymes and proteins
Cellular Effects
It has been suggested that piperidine derivatives may have antiparasitic activity
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is known that piperidine derivatives can bind to multiple receptors . This binding can lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects .
Temporal Effects in Laboratory Settings
It is known that piperidine derivatives can be used in the development of protein degraders, suggesting potential long-term effects on cellular function .
Metabolic Pathways
Piperidine derivatives are known to be involved in various metabolic processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-yl)-1H-indazole dihydrochloride typically involves the formation of the indazole core followed by the introduction of the piperidine ring. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the indazole ring. Subsequently, the piperidine moiety is introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. The final product is typically purified through crystallization or chromatography techniques to obtain the dihydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Piperidin-4-yl)-1H-indazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the indazole or piperidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Comparaison Avec Des Composés Similaires
1-(Piperidin-4-yl)-1H-indazole: Similar structure but may have different pharmacological properties.
4-(Piperidin-4-yl)-1H-indazole: Positional isomer with potentially different biological activity.
3-(Piperidin-4-yl)-1H-benzimidazole: Contains a benzimidazole core instead of indazole, leading to different interactions with biological targets.
Uniqueness: 3-(Piperidin-4-yl)-1H-indazole dihydrochloride is unique due to the specific combination of the piperidine and indazole moieties. This combination can result in distinct pharmacological properties, making it a valuable compound for drug discovery and other scientific research.
Propriétés
IUPAC Name |
3-piperidin-4-yl-2H-indazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c1-2-4-11-10(3-1)12(15-14-11)9-5-7-13-8-6-9;;/h1-4,9,13H,5-8H2,(H,14,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQDIUVQGJIUMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C3C=CC=CC3=NN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
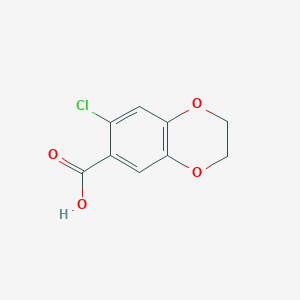
![4-(((5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2688259.png)
![N-[3-(2-cyano-1H-imidazol-1-yl)propyl]prop-2-enamide](/img/structure/B2688260.png)
amine hydrochloride](/img/structure/B2688261.png)
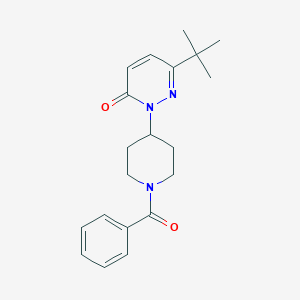
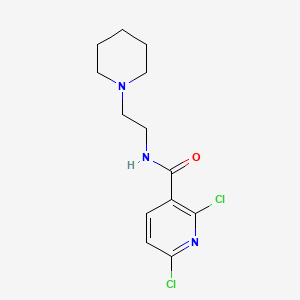
![(Z)-4-(piperidin-1-ylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2688266.png)
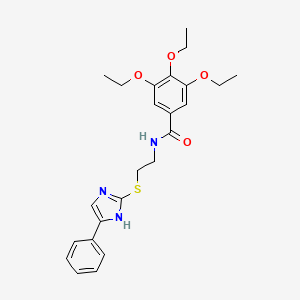
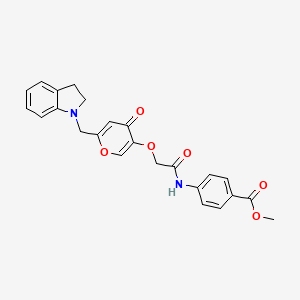
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2688271.png)
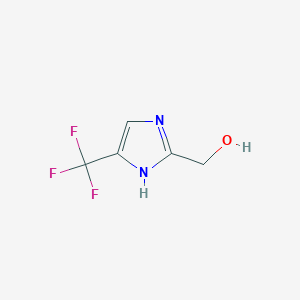
![4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride](/img/structure/B2688275.png)
![N-(2,3-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2688276.png)
![1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B2688278.png)
